molecular formula C17H19ClN2O3 B5755742 N-2-adamantyl-4-chloro-3-nitrobenzamide

N-2-adamantyl-4-chloro-3-nitrobenzamide

Cat. No. B5755742
M. Wt: 334.8 g/mol
InChI Key: BGJQUBRNWLDTFK-UHFFFAOYSA-N
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Description

N-2-adamantyl-4-chloro-3-nitrobenzamide, also known as ADAMANT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of cancer research. ADAMANT is a small molecule inhibitor that has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death, in these cells.

Mechanism of Action

The mechanism of action of N-2-adamantyl-4-chloro-3-nitrobenzamide involves the inhibition of the protein kinase CK2, which is involved in the regulation of cell growth and survival. By inhibiting CK2, N-2-adamantyl-4-chloro-3-nitrobenzamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-2-adamantyl-4-chloro-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the inhibition of tumor growth in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-2-adamantyl-4-chloro-3-nitrobenzamide in lab experiments include its potent inhibitory activity against cancer cells, its selectivity for cancer cells over normal cells, and its ability to induce apoptosis in cancer cells. However, there are also limitations to using N-2-adamantyl-4-chloro-3-nitrobenzamide in lab experiments, including the complex synthesis process, the potential for off-target effects, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-2-adamantyl-4-chloro-3-nitrobenzamide, including the development of new cancer therapies based on N-2-adamantyl-4-chloro-3-nitrobenzamide, the investigation of its mechanism of action, and the exploration of its potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases. Additionally, further research is needed to fully understand the advantages and limitations of using N-2-adamantyl-4-chloro-3-nitrobenzamide in lab experiments and to optimize its use in these settings.

Synthesis Methods

The synthesis of N-2-adamantyl-4-chloro-3-nitrobenzamide involves several steps, including the reaction of 2-adamantanone with N-chlorosuccinimide to form N-chloro-2-adamantanone, which is then reacted with 4-chloro-3-nitrobenzoic acid to form N-2-adamantyl-4-chloro-3-nitrobenzamide. The synthesis of N-2-adamantyl-4-chloro-3-nitrobenzamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-2-adamantyl-4-chloro-3-nitrobenzamide has been the subject of extensive scientific research due to its potential applications in the field of cancer research. Studies have shown that N-2-adamantyl-4-chloro-3-nitrobenzamide is a potent inhibitor of cancer cell growth and induces apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(2-adamantyl)-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c18-14-2-1-11(8-15(14)20(22)23)17(21)19-16-12-4-9-3-10(6-12)7-13(16)5-9/h1-2,8-10,12-13,16H,3-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJQUBRNWLDTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide

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